N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N5O/c16-15(17,18)12-9-13(20-10-19-12)22-5-7-23(8-6-22)14(24)21-11-3-1-2-4-11/h9-11H,1-8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQPQFZVHZJGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of aldehydes or mesylates to prepare the cyclohexyl building blocks, which are then further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Its chemical properties make it useful in industrial processes, such as the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group and piperazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features and properties of N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide and related piperazine-carboxamide derivatives:
Key Observations
Impact of Substituents on Properties: The trifluoromethyl group in the target compound and YM580 enhances metabolic stability and lipophilicity, which is critical for blood-brain barrier penetration or prolonged half-life . Pyrimidine vs. Quinazoline Cores: Compounds with pyrimidine (e.g., target compound) vs. quinazoline (e.g., A2–A6) differ in aromatic stacking and hydrogen-bonding capabilities, affecting target selectivity .
Synthesis and Yield: Palladium-catalyzed amination () is a common method for piperazine derivatives. Yields for fluorophenyl/chlorophenyl derivatives (A2–A6) range from 45–57%, suggesting moderate synthetic efficiency .
Biological Activity: YM580 demonstrates potent antiandrogenic activity due to its trans-N-aryl-2,5-dimethylpiperazine structure and dual trifluoromethyl groups .
Biological Activity
N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H19F3N4O. The compound features a piperazine ring, a pyrimidine moiety, and a trifluoromethyl group, which are critical for its biological activity.
Studies have indicated that compounds with similar structures often exhibit diverse biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many piperazine derivatives act as inhibitors for specific enzymes such as cyclooxygenases (COX) and protein kinases, which are involved in inflammatory and proliferative processes.
- Receptor Modulation : The presence of the pyrimidine ring suggests potential interactions with various receptors, including those involved in neurotransmission and cell signaling pathways.
- Antitumor Activity : Compounds similar to this compound have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of several piperazine derivatives against human cancer cell lines, revealing that compounds structurally related to this compound exhibited significant inhibition of cell proliferation, particularly against ovarian and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the specific cell line tested .
- Inflammation Model : In an animal model of inflammation, compounds similar to this piperazine derivative showed reduced markers of inflammation when administered prior to inflammatory stimuli. This suggests a potential therapeutic application in treating inflammatory diseases .
- Neurotransmitter Interaction : Preliminary studies indicated that the compound may modulate neurotransmitter release, which could have implications for treating neurodegenerative diseases or psychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
